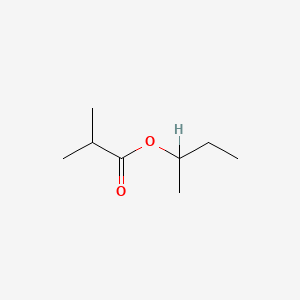
1-Methylpropyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpropyl isobutyrate is a natural product found in Myrtus communis with data available.
Applications De Recherche Scientifique
Biosynthetic Route Development : Zhang et al. (2011) developed a biosynthetic route for isobutyric acid, a valuable platform chemical. This method involves the conversion of glucose into isobutyric acid, demonstrating an alternative to petroleum-based products. Isobutyric acid can be transformed into various chemicals, including methacrylic acid and its ester, methyl methacrylate, which is used in producing poly(methyl methacrylate). It also finds application in manufacturing sucrose acetate isobutyrate, used in printing inks and automotive paints, and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol), a widely used coalescent (Zhang et al., 2011).
Biofuel Production : Taylor et al. (2010) studied the dehydration of fermented isobutanol, which can be used as a biofuel or transformed into 2-methylpropene (isobutylene). This chemical serves as a platform molecule for synthesizing other fuels or chemicals. Their research demonstrated high conversion and selectivity for isobutylene using alumina catalysts (Taylor, Jenni, & Peters, 2010).
Waste Detoxification : Andini et al. (2012) explored mechanochemistry for detoxifying expired pharmaceuticals, specifically ibuprofen, which contains isobutyric acid derivatives. Their findings highlight complex degradation pathways leading to various by-products, demonstrating potential applications in pharmaceutical waste management (Andini et al., 2012).
Insecticidal Compounds : Latif et al. (1998) isolated isobutylamides from Dinosperma erythrococca, exhibiting insecticidal activity. These compounds, including derivatives of isobutyric acid, showed lethal activity against houseflies and tobacco budworms, suggesting their potential in developing new insecticides (Latif, Hartley, Rice, Waigh, & Waterman, 1998).
Ester Biosynthesis : Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, including isobutyrate esters, from glucose. This method expands the capabilities of whole-cell biocatalysis, applicable in industries such as flavor, fragrance, and solvents (Rodriguez, Tashiro, & Atsumi, 2014).
Organic Waste Conversion : Chen et al. (2017) demonstrated the production of isobutyrate from organic waste via methanol chain elongation. This process converts organic waste into isobutyrate, a platform chemical, highlighting a sustainable method for chemical production from renewable resources (Chen, Huang, Strik, & Buisman, 2017).
Propriétés
Numéro CAS |
23412-21-7 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
butan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)10-8(9)6(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
HLIYSUDZNWPHKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C(C)C |
SMILES canonique |
CCC(C)OC(=O)C(C)C |
Autres numéros CAS |
23412-21-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)

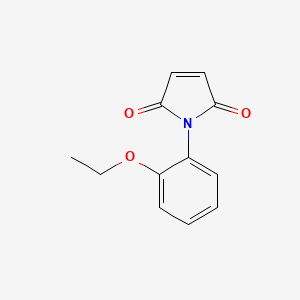
![2-[(2-Fluorophenyl)amino]acetohydrazide](/img/structure/B1620250.png)
![2-[(3-Methylphenyl)amino]acetohydrazide](/img/structure/B1620251.png)
![N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B1620252.png)
![Imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B1620253.png)
![1,3-Dihydrobenzo[C]thiophene 2,2-dioxide](/img/structure/B1620255.png)
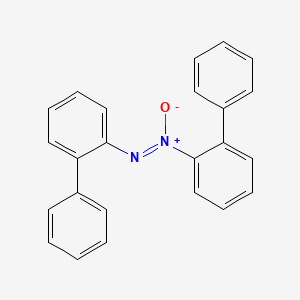
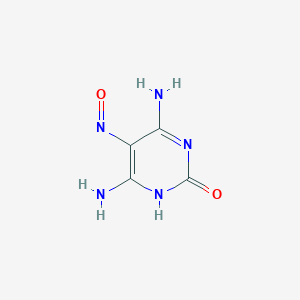
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one](/img/structure/B1620260.png)

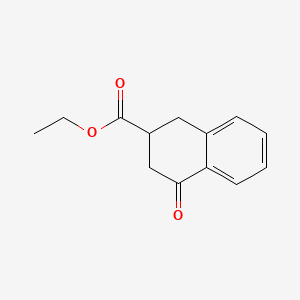
![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)